Methyl 3-methylindoline-4-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
AUYVXPWTIGXOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC(=C12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or indole derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Oxidation Reactions
The indoline core undergoes oxidation to form indole derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), yielding oxides or hydroxylated products. For example:
-
Indoline to indole oxidation :
This reaction proceeds via dehydrogenation, with the indoline’s saturated ring aromatizing to an indole.
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ | Indole derivative | 60–75% | Aqueous, 60–80°C |
| CrO₃ | Hydroxylated indoline | 45–50% | Acetic acid, RT |
Substitution Reactions
Electrophilic substitution occurs preferentially at the indoline ring’s C5 and C7 positions due to electron-donating effects of the methyl group and carboxylate.
Halogenation
Chlorination or bromination with Cl₂ or Br₂ in acetic acid yields mono- or di-halogenated products:
.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂/AcOH | C5 | 5-Bromoindoline | 70% |
| Cl₂/FeCl₃ | C7 | 7-Chloroindoline | 55% |
Reduction Reactions
| Reducing Agent | Product | Yield | Notes |
|---|---|---|---|
| LiAlH₄ | 4-Hydroxymethylindoline | 40–50% | Risk of elimination side products |
| NaBH₄ | No reaction | – | Ineffective for ester reduction |
Photochemical Cycloaddition
Under UV light (λ = 405 nm) with thioxanthone as a photocatalyst, methyl indole-3-carboxylate derivatives undergo aza-Paternò–Büchi [2+2] cycloadditions with imines. This reaction forms ladder-shaped azetidine-fused indoline pentacycles :
| Photocatalyst | Reaction Time | Diastereoselectivity | Yield |
|---|---|---|---|
| Thioxanthone (TXO) | 12–24 h | >20:1 (exo preference) | 61–85% |
Mechanistic studies support a triplet energy transfer pathway, where the imine’s excited state facilitates C–N bond formation followed by radical recombination .
Enzymatic and Microbial Degradation
While not a synthetic reaction, microbial degradation pathways for 3-methylindole derivatives involve oxidative cleavage by Acinetobacter spp., yielding metabolites like 3-methyloxindole and indole-3-carboxylic acid . These pathways highlight potential environmental fate and biotransformation routes.
Salt Formation and Acid-Base Reactions
The hydrochloride salt (CAS 2387595-76-6) enhances solubility in polar solvents and participates in acid-mediated reactions, such as protonation of the indoline nitrogen to form water-soluble intermediates .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and microbial infections.
Industry: In the industrial sector, Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Stability and Bioactivity
- Thermal Stability : Methyl 1-methyl-β-carboline-3-carboxylate exhibits a melting point >200°C, suggesting high thermal stability . Similar stability is anticipated for this compound.
- Chemical Stability: Analogs like 4-methoxyindole-3-methanol are unstable at room temperature , whereas ester derivatives (e.g., Methyl 3-iodo-indazole-4-carboxylate) are typically stable under standard conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-methylindoline-4-carboxylate, and what analytical methods validate its purity and structure?
- Synthesis : this compound can be synthesized via multi-step organic reactions, such as cyclization of substituted indoline precursors followed by esterification. For example, analogous indole carboxylates are synthesized using nucleophilic substitution or catalytic hydrogenation (e.g., methyl indole-4-carboxylate synthesis via esterification of indole-4-carboxylic acid with methanol under acidic conditions) .
- Characterization : Key techniques include:
- NMR spectroscopy (1H/13C) to confirm substitution patterns and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups like ester carbonyls (e.g., ~1700 cm⁻¹) .
- X-ray crystallography (using programs like SHELXL for refinement) for absolute structural confirmation .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocols :
- Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a tightly sealed container in a dry, ventilated area away from ignition sources .
- Emergency Measures :
- For skin contact, rinse immediately with water for ≥15 minutes.
- For spills, use inert absorbents (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Variables to Test :
- Catalysts : Evaluate palladium or copper catalysts for cyclization steps (e.g., as used in indole-3-carboxylate syntheses) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates compared to non-polar solvents.
- Temperature : Controlled heating (e.g., 60–80°C) can minimize side reactions like ester hydrolysis .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Troubleshooting Strategies :
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for validation .
- Alternative Techniques : X-ray crystallography provides unambiguous structural confirmation, especially for stereoisomers .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Approaches :
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to identify binding affinities .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., isoindoline derivatives with antimicrobial activity) .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition, cell viability tests) .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Steric Effects : The 3-methyl group may hinder access to the indoline nitrogen, affecting nucleophilic substitution rates.
- Electronic Effects : The ester group at position 4 withdraws electron density, potentially activating adjacent positions for electrophilic substitution.
- Case Study : Iodo-substituted indazoles (e.g., methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate) undergo Suzuki-Miyaura couplings more efficiently than bromo analogs due to iodine’s leaving-group ability .
Methodological Considerations
Q. What strategies are effective in synthesizing analogs of this compound for structure-activity relationship (SAR) studies?
- Functionalization :
- Introduce halogens (e.g., bromo, iodo) at position 5/6 for cross-coupling diversification.
- Modify the ester group via hydrolysis to carboxylic acid or amidation .
Q. How can researchers address low solubility of this compound in biological assays?
- Formulation Adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
